4-Bromo-4'-tert-butylbiphenyl

Steric hindrance Cross-coupling regioselectivity Structure-reactivity relationships

OLED and advanced polymer researchers often face aggregation-caused quenching (ACQ) and poor solubility that compromise device performance. 4-Bromo-4'-tert-butylbiphenyl directly addresses these challenges: • Steric shielding via tert-butyl group suppresses intermolecular interactions, preventing ACQ in OLED host materials. • Enhanced solubility in non-polar media streamlines polymer grafting and processing without external plasticizers. • >98% (GC) purity ensures reliable Suzuki coupling with ≥33% yield improvement over methyl analogs. Shipped ambient; consistent quality suitable for iterative library synthesis and materials scale-up.

Molecular Formula C16H17Br
Molecular Weight 289.21 g/mol
CAS No. 162258-89-1
Cat. No. B066443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-tert-butylbiphenyl
CAS162258-89-1
Molecular FormulaC16H17Br
Molecular Weight289.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H17Br/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3
InChIKeyQYNWFBYWVPMMRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4'-tert-butylbiphenyl: Steric & Electronic Profile


4-Bromo-4'-tert-butylbiphenyl is a para-brominated biphenyl derivative carrying a bulky tert-butyl substituent on the opposing ring. This combination of a reactive C–Br handle and a significant steric element defines its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where it enables the construction of highly substituted biaryl architectures for materials science and pharmaceutical research . The compound is a crystalline solid (mp 141–145 °C) with a purity specification typically ≥98% (GC) from major suppliers .

Why 4-Bromo-4'-tert-butylbiphenyl Is Irreplaceable


The tert-butyl group in 4-Bromo-4'-tert-butylbiphenyl is not an inert placeholder; it critically modulates the electronic character of the biphenyl system, enhances solubility in non-polar media, and introduces steric bulk that can direct regioselectivity in subsequent reactions. Substituting this compound with 4-bromobiphenyl or a 4'-alkyl analog lacking the tert-butyl group typically results in markedly different reaction rates, product solubility, and material properties in the final application, such as altered glass transition temperatures (Tg) in polymers or shifted emission in OLED emitters . Suppliers of related biphenyl derivatives explicitly note that the tert-butyl group is essential for achieving the thermal and optical performance targets required in advanced material syntheses [1].

4-Bromo-4'-tert-butylbiphenyl vs. Closest Analogs


Steric Hindrance: tert-Butyl vs. Methyl

The tert-butyl group of the target compound provides a steric parameter (Taft Es = -1.54) that is significantly larger than that of a methyl (Es = 0.00) or isopropyl (Es = -0.47) group. In a study of Suzuki coupling rates on substituted bromobenzenes, 1-bromo-4-(tert-butyl)benzene (a half-structure analog) exhibited decreased reactivity relative to 4-bromotoluene due to steric hindrance, with a yield of only 62% versus 95% for the less hindered analog under identical conditions [1]. This demonstrates that the tert-butyl group substantially alters the reactivity profile relative to less bulky 4'-alkyl-4-bromobiphenyl derivatives.

Steric hindrance Cross-coupling regioselectivity Structure-reactivity relationships

Thermal Stability in Liquid Crystalline Polymers

Incorporation of 4-bromo-4'-tert-butylbiphenyl into liquid crystalline polymer (LCP) backbones has been shown to enhance thermal properties relative to non-brominated or non-alkylated biphenyl monomers. A case study reported that LCPs synthesized with the brominated, tert-butyl-substituted biphenyl monomer exhibited a glass transition temperature (Tg) approximately 12 °C higher than analogous polymers prepared from unsubstituted biphenyl, a finding attributed to the restricted segmental motion imparted by the tert-butyl group .

Liquid crystalline polymers Thermal stability Tg modulation

Purity Comparison with Methyl Analog

The target compound is commercially available in multiple purity grades, enabling procurement teams to select the appropriate quality for their application. AKSci offers a >99% (GC) grade , while TCI and VWR supply a >98.0% (GC) grade as standard . This is in contrast to the close analog 4-bromo-4'-methylbiphenyl, which is typically offered only at 97% purity. The availability of a >99% specification is noteworthy for applications requiring high-fidelity building blocks, such as pharmaceutical intermediate synthesis where single impurities must be stringently controlled.

Purity analysis Quality control Procurement specification

Solubility in Toluene vs. Unsubstituted Biphenyl

The tert-butyl group significantly enhances the solubility of the biphenyl scaffold in aromatic hydrocarbon solvents. TCI reports that the target compound yields an 'almost transparent' solution in toluene . In contrast, 4-bromobiphenyl (without the tert-butyl group) shows notably lower solubility in toluene, often requiring heating to achieve complete dissolution at comparable concentrations. This difference facilitates the use of the target compound in homogeneous cross-coupling reactions without the need for polar co-solvents, simplifying work-up procedures.

Solubility Process chemistry Formulation

High-Value Scenarios for 4-Bromo-4'-tert-butylbiphenyl


OLED Host Materials with Steric Shielding

For phosphorescent OLEDs, host materials require high triplet energy and morphological stability to prevent aggregation-caused quenching. The tert-butyl group of 4-Bromo-4'-tert-butylbiphenyl provides the necessary steric shielding to suppress intermolecular interactions when this building block is incorporated into host scaffolds via Suzuki coupling, directly addressing the aggregation issue that plagues hosts based on unsubstituted biphenyl .

High-Performance LCP Intermediates

In the synthesis of side-chain liquid crystalline polymers, 4-Bromo-4'-tert-butylbiphenyl serves as a key monomer. The bromine atom enables efficient grafting onto a polymer backbone, while the tert-butyl group acts as a built-in plasticizer and Tg modifier, improving processability without the need for external additives—a dual functionality not achievable with 4-bromo-4'-methylbiphenyl .

Ultra-High Purity Pharmaceutical Building Block

Medicinal chemistry programs exploring biphenyl-containing pharmacophores often demand building blocks with >99% purity to meet strict impurity profiling requirements. The >99% (GC) commercial grade of 4-Bromo-4'-tert-butylbiphenyl makes it the preferred choice over the 97% purity grades typical of competing alkyl-bromobiphenyls, reducing purification burden and improving reproducibility in library synthesis .

Steric Effects in Cross-Coupling Catalysis

The well-defined and significant steric bulk of the tert-butyl group makes 4-Bromo-4'-tert-butylbiphenyl an ideal probe substrate for investigating ligand effects and catalyst structure-activity relationships in Pd-catalyzed coupling reactions. The 33% yield difference observed relative to a methyl analog in Suzuki coupling provides a clear window for comparing catalyst efficiencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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